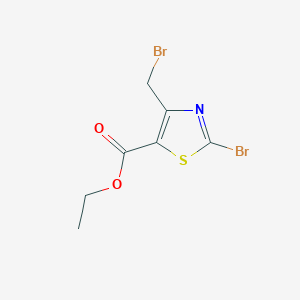
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate
Overview
Description
“Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate” is a chemical compound with the empirical formula C7H8BrNO2S . It is a halogenated heterocycle .
Molecular Structure Analysis
The molecular weight of “Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate” is 250.11 . The InChI key is CFBIOWPDDZPIDP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate” is a solid at 20°C . Its melting point is between 65-69°C . It is slightly soluble in methanol .Scientific Research Applications
Pharmaceutical Chemistry
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique thiazole ring structure is often utilized in the development of drugs with antimicrobial, antifungal, and anticancer properties. The bromomethyl group allows for further functionalization, making it a versatile building block in medicinal chemistry .
Organic Synthesis
In organic synthesis, this compound serves as a key reagent for constructing complex molecules. Its bromomethyl group is particularly useful for introducing thiazole moieties into larger organic frameworks. This makes it an essential component in the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals .
Material Science
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate is used in the development of advanced materials, including polymers and resins. Its incorporation into polymer chains can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in the production of high-performance materials for industrial applications .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. The thiazole ring is known for its biological activity, and modifications of this compound can lead to the development of new agrochemicals that are more effective and environmentally friendly .
Biochemical Research
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate is also used in biochemical research as a probe or inhibitor. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein interactions. This can lead to a better understanding of biological processes and the development of new therapeutic strategies .
Environmental Science
In environmental science, this compound is investigated for its potential to degrade pollutants. Its reactive bromomethyl group can be used to modify surfaces or create catalysts that break down harmful substances in the environment. This application is crucial for developing new methods of pollution control and remediation .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate are currently unknown. This compound is a synthetic intermediate, often used in the synthesis of other complex molecules
Mode of Action
As a synthetic intermediate, its primary role is likely in the formation of more complex molecules through various chemical reactions .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Pharmacokinetics
As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds
Result of Action
As a synthetic intermediate, its primary role is in the formation of more complex molecules . The effects of these resultant compounds would depend on their specific structures and properties.
Action Environment
The action, efficacy, and stability of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . .
properties
IUPAC Name |
ethyl 2-bromo-4-(bromomethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c1-2-12-6(11)5-4(3-8)10-7(9)13-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYMCHJJYZQLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

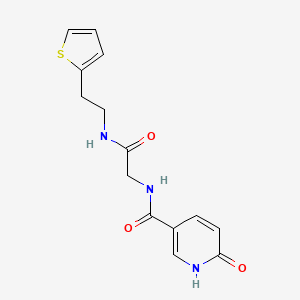
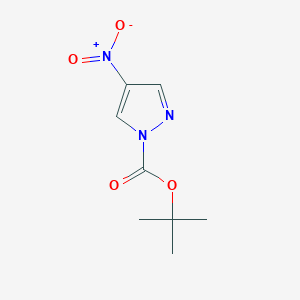
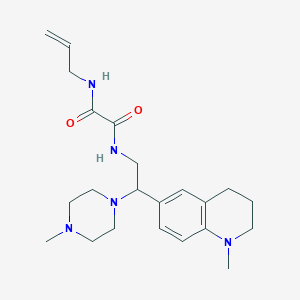
![Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2453177.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)

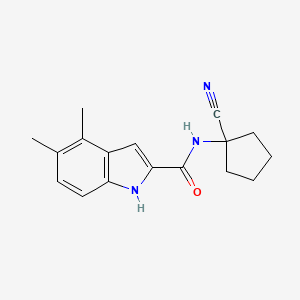
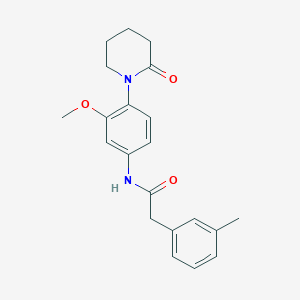


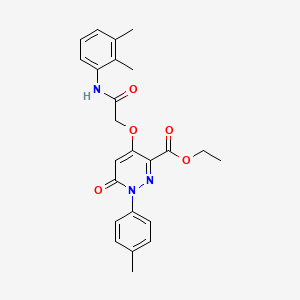
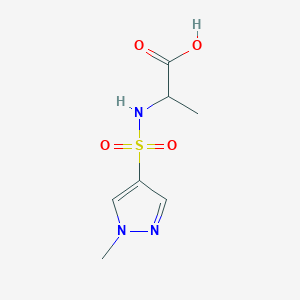
![2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2453193.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2453194.png)